AY 9944

Descripción general

Descripción

AY 9944 es un inhibidor específico de la biosíntesis de colesterol. Inhibe principalmente la enzima 7-dehidrocolesterol Δ7-reductasa (DHCR7), que juega un papel crucial en la conversión de 7-dehidrocolesterol a colesterol . Esta inhibición conduce a la acumulación de 7-dehidrocolesterol y a una reducción en los niveles de colesterol . This compound también se sabe que inhibe la isomerasa de esterol Δ7-Δ8 a altas dosis, lo que provoca la acumulación de colest-8-en-3β-ol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

AY 9944 se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 2-clorobencilamina con ciclohexanona para formar un intermedio, que luego se hace reaccionar con otra molécula de 2-clorobencilamina . El producto final se obtiene después de la purificación y cristalización .

Métodos de Producción Industrial

La producción industrial de this compound involucra rutas sintéticas similares pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final . El proceso incluye medidas rigurosas de control de calidad para mantener la coherencia y los estándares de seguridad .

Análisis De Reacciones Químicas

Tipos de Reacciones

AY 9944 se somete a diversas reacciones químicas, que incluyen:

Oxidación: This compound se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: This compound puede participar en reacciones de sustitución, particularmente involucrando sus átomos de cloro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio.

Sustitución: Los reactivos como el hidróxido de sodio y otros nucleófilos se usan comúnmente.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de varios derivados oxidados de this compound .

Aplicaciones Científicas De Investigación

Inhibition of Cholesterol Biosynthesis

AY 9944 is primarily recognized for its role as an inhibitor of cholesterol biosynthesis. Research indicates that it effectively reduces cholesterol levels across various tissues while causing an accumulation of 7-dehydrocholesterol. Studies have shown that long-term administration of this compound leads to significant alterations in sterol metabolism, particularly in the liver and brain .

Table 1: Impact of this compound on Cholesterol Levels

| Tissue | Effect on Cholesterol | Accumulation of 7-Dehydrocholesterol |

|---|---|---|

| Serum | Decreased | Increased |

| Liver | Decreased | Increased |

| Adrenals | Decreased | Not specified |

| Lungs | Decreased | Marked accumulation |

| Brain | Decreased | Increased |

Neurobiological Research

This compound has been utilized in neurobiological studies to model atypical absence epilepsy (AAE). In animal models, administration of this compound has been linked to behavioral deficits and altered social interactions, providing insights into the neurodevelopmental impacts associated with AAE. Mice treated with this compound exhibited spontaneous recurrent seizures and significant changes in social behavior, which are critical for understanding conditions like Lennox-Gastaut syndrome .

Table 2: Behavioral Outcomes in this compound Mouse Model

| Behavior Type | This compound Treated Mice | Control Group |

|---|---|---|

| Sociability | Reduced | Normal |

| Social Interaction | Impaired | Normal |

| Fear Learning | Reduced | Normal |

| Aggression | Increased | Normal |

Teratogenic Effects and Developmental Studies

This compound has been shown to exhibit teratogenic effects in vivo, making it a valuable tool for studying developmental biology and teratology. Its ability to inhibit cholesterol synthesis can lead to malformations during embryonic development, which is critical for understanding congenital disorders associated with disrupted cholesterol metabolism .

Applications in Plant Biology

Beyond animal studies, this compound has been investigated for its effects on sterol biosynthesis in plants and microorganisms. The compound's ability to inhibit sterol biosynthesis pathways has implications for agricultural biotechnology and the development of antifungal agents by disrupting membrane integrity in fungi .

Clinical Implications

The inhibition of cholesterol synthesis by this compound has potential clinical implications for treating hypercholesterolemia and related cardiovascular diseases. By understanding its mechanism and effects on sterol metabolism, researchers can explore therapeutic avenues that target similar metabolic pathways .

Mecanismo De Acción

AY 9944 ejerce sus efectos al inhibir la enzima 7-dehidrocolesterol Δ7-reductasa (DHCR7) con una IC50 de 13 nM . Esta inhibición previene la conversión de 7-dehidrocolesterol a colesterol, lo que lleva a la acumulación de 7-dehidrocolesterol y a una reducción en los niveles de colesterol . A altas dosis, this compound también inhibe la isomerasa de esterol Δ7-Δ8, lo que provoca la acumulación de colest-8-en-3β-ol . La inhibición de DHCR7 interrumpe la biosíntesis de colesterol y afecta varios procesos celulares que dependen del colesterol .

Comparación Con Compuestos Similares

AY 9944 es único en su inhibición específica de DHCR7. Los compuestos similares incluyen:

Triparanol: Otro inhibidor de la biosíntesis de colesterol que se dirige a diferentes enzimas en la vía.

BM15766: Un inhibidor potente de la reductasa de Δ7-esterol con mayor inhibición que this compound.

U18666A: Un compuesto que inhibe la síntesis de colesterol pero a través de diferentes mecanismos.

This compound destaca por su alta especificidad y potencia en la inhibición de DHCR7, lo que lo convierte en una herramienta valiosa en la investigación y el desarrollo terapéutico .

Actividad Biológica

AY 9944, a synthetic compound known primarily as an inhibitor of cholesterol biosynthesis, has garnered attention in various fields of biological research. Its effects on cholesterol metabolism, neurobiology, and potential therapeutic applications have been extensively studied. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as an inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7) , which plays a crucial role in cholesterol synthesis. By inhibiting this enzyme, this compound leads to a decrease in cholesterol levels and an accumulation of 7-dehydrocholesterol (7-DHC) in various tissues. This alteration in sterol metabolism can have significant implications for cellular function and signaling pathways.

Key Mechanisms

- Inhibition of Cholesterol Biosynthesis : this compound blocks the conversion of 7-DHC to cholesterol, leading to altered lipid profiles in cells.

- Impact on Hedgehog Signaling : this compound has been identified as an inhibitor of Hedgehog (Hh) signaling pathways, which are critical for various developmental processes and tumorigenesis .

Cholesterol Metabolism

Research indicates that long-term administration of this compound significantly affects cholesterol levels across different tissues. A study involving rats demonstrated that after feeding this compound for six and twelve months, there was a marked decrease in cholesterol levels in the serum and adrenal glands, while 7-DHC accumulated particularly in the lungs .

| Tissue | Cholesterol Level Change | 7-DHC Level Change |

|---|---|---|

| Serum | Decreased | Increased |

| Liver | Decreased | Increased |

| Adrenals | Decreased | Stable |

| Lungs | Decreased | Significantly Increased |

| Brain | Decreased | Increased |

Neurobiological Effects

This compound has been utilized in mouse models to study its effects on behavior and neurobiology. In one study, AY-treated mice exhibited significant social deficits compared to control groups. The research assessed sociability, social novelty preference, and interaction with juvenile conspecifics .

- Behavioral Outcomes : Environmental enrichment improved behavioral outcomes in AY-treated mice, suggesting that external factors can mitigate some adverse effects associated with this compound treatment .

Antiviral Properties

Recent studies have indicated potential antiviral effects of this compound. It has been suggested that the compound may serve as an antiviral agent by modulating cholesterol biosynthesis pathways that are critical for viral replication .

Case Study: Impact on Epilepsy

In a retrospective study assessing the ketogenic diet's efficacy for treating refractory epilepsy, this compound was noted for its anticonvulsant properties. The study highlighted that this compound could enhance seizure thresholds when combined with dietary interventions .

- Clinical Findings : Among patients who underwent treatment with the ketogenic diet alongside this compound:

- 58% remained on the diet after 18 months.

- One patient achieved complete seizure freedom.

- Another patient reported a 75-99% reduction in seizures.

Teratogenic Effects

Research has also explored the teratogenic effects of this compound during embryonic development. Studies have shown that exposure to this compound can lead to developmental abnormalities due to its impact on cholesterol biosynthesis during critical periods of development .

Propiedades

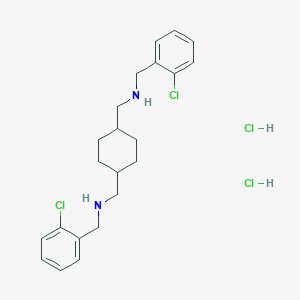

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVIEWRSGDDWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957874, DTXSID50924843 | |

| Record name | AY-9944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-93-8, 1245-84-7 | |

| Record name | AY-9944 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AY-9944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AY 9944 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.